

Molecular formula and structure of tocainide hydrochloride

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Tocainide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, structure, and physicochemical properties of **tocainide hydrochloride**. It includes detailed experimental protocols for its synthesis and analysis, as well as a visualization of its mechanism of action.

Core Data and Properties

Tocainide hydrochloride is a class Ib antiarrhythmic agent, acting as a sodium channel blocker. Its fundamental properties are summarized below.

Chemical and Physical Properties



Property	Value	Reference(s)
Molecular Formula	C11H17CIN2O	[1]
Molecular Weight	228.72 g/mol	[1]
IUPAC Name	2-amino-N-(2,6- dimethylphenyl)propanamide;h ydrochloride	
CAS Number	71395-14-7	[1]
Appearance	White crystalline powder	
Melting Point	246-247.5 °C	
Solubility	Freely soluble in water and ethanol	_

Spectroscopic Data Summary

Technique	Key Features
¹H NMR (D₂O)	Signals corresponding to aromatic protons, the methine proton, the methyl protons of the propyl group, and the methyl protons on the aromatic ring.
FT-IR (KBr Pellet)	Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), aromatic C-H stretching, and C-N stretching.

Molecular Structure

The chemical structure of **tocainide hydrochloride** consists of a 2,6-dimethylaniline moiety linked to an aminopropanamide group. The hydrochloride salt form enhances its solubility in aqueous media.

Experimental Protocols Synthesis of Tocainide Hydrochloride



This protocol describes a common synthetic route to **tocainide hydrochloride**, starting from 2,6-dimethylaniline.

Step 1: Synthesis of α-bromo-2,6-dimethylacetanilide

- In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 1.55 mol of 2,6-dimethylaniline and 2.4 L of 85% isopropanol.[2]
- Control the stirring speed at 130 rpm and heat the solution to 85°C, maintaining this temperature for 30 minutes.[2]
- Cool the solution to 40°C and slowly add 1.89 mol of 2-bromopropionyl bromide dropwise.
- After the addition is complete, reflux the reaction mixture for 9 hours.
- Cool the solution to 3°C and let it stand for 28 hours to allow for crystallization.
- Filter the resulting solid and wash it with a 90% diethyl ether solution, followed by a sodium bromide solution wash.[2]
- Dry the solid using a suitable dehydrating agent (e.g., anhydrous sodium sulfate).
- Recrystallize the crude product from a 95% triethylamine solution to yield purified α-bromo-2,6-dimethylacetanilide.[2]

Step 2: Synthesis of Tocainide

- To the purified α-bromo-2,6-dimethylacetanilide from the previous step, add an excess of aqueous ammonia.
- Heat the mixture in a sealed reaction vessel. The nucleophilic substitution of the bromine atom by the amino group from ammonia will occur.
- After the reaction is complete, cool the mixture and extract the tocainide base with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic extracts with water and dry over anhydrous sodium sulfate.



• Evaporate the solvent to obtain crude tocainide base.

Step 3: Formation of **Tocainide Hydrochloride**

- Dissolve the crude tocainide base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.
- Cool the solution in an ice bath to induce precipitation of tocainide hydrochloride.
- Collect the white crystalline precipitate by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purification by Recrystallization

- Dissolve the impure **tocainide hydrochloride** in a minimum amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).[3][4][5]
- If the solution is colored, a small amount of activated charcoal can be added to decolorize it.
- Hot filter the solution to remove any insoluble impurities.[3]
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote the formation of large, pure crystals.[4]
- Collect the purified crystals by vacuum filtration and dry them thoroughly.[3]

Analytical Methods

- 3.2.1. Thin-Layer Chromatography (TLC)
- Stationary Phase: Silica gel 60 F₂₅₄ plates.[6][7]
- Sample Preparation: Dissolve a small amount of tocainide hydrochloride in methanol.
- Mobile Phase: A mixture of chloroform and methanol (90:10, v/v). For basic drugs like tocainide, the silica gel plate can be pre-treated by dipping or spraying with 0.1 M potassium



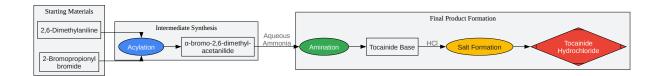
hydroxide in methanol and then dried.[7] Another suitable mobile phase is methanol:strong ammonia solution (100:1.5).[8]

- Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 1 cm from the top of the plate.
- Visualization: Visualize the spots under UV light at 254 nm, where UV-absorbing compounds will appear as dark spots against a fluorescent background.[8]
- 3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of tocainide hydrochloride with approximately 200-250 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9][10] Note: For hydrochloride salts, ion exchange with KBr can sometimes occur. Using potassium chloride (KCl) as the matrix can prevent this.[10][11]
 - Transfer the finely ground powder to a pellet-forming die.
 - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[9]
- Data Acquisition:
 - Record the spectrum from 4000 to 400 cm⁻¹.
 - Acquire a background spectrum of an empty sample holder or a pure KBr pellet.
- Expected Characteristic Peaks:
 - \circ ~3400-3200 cm⁻¹: N-H stretching (primary amine and secondary amide)
 - ~3100-3000 cm⁻¹: Aromatic C-H stretching
 - ~2980-2850 cm⁻¹: Aliphatic C-H stretching
 - ~1670-1640 cm⁻¹: C=O stretching (Amide I)



- ~1550-1520 cm⁻¹: N-H bending (Amide II)
- ~1470-1450 cm⁻¹: C-H bending (methyl)
- Aromatic ring vibrations in the 1600-1400 cm⁻¹ region.
- 3.2.3. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of **tocainide hydrochloride** in a suitable deuterated solvent, such as deuterium oxide (D₂O).[12][13][14]
- Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
- Expected Chemical Shifts and Assignments (in D2O):
 - δ ~1.5 ppm (d, 3H): Methyl protons (-CH(NH₂)CH₃)
 - δ ~2.2 ppm (s, 6H): Methyl protons on the aromatic ring (Ar-CH₃)
 - δ ~4.0 ppm (q, 1H): Methine proton (-CH(NH₂)CH₃)
 - δ ~7.1-7.2 ppm (m, 3H): Aromatic protons (Ar-H)

Mandatory Visualizations Synthetic Workflow of Tocainide Hydrochloride

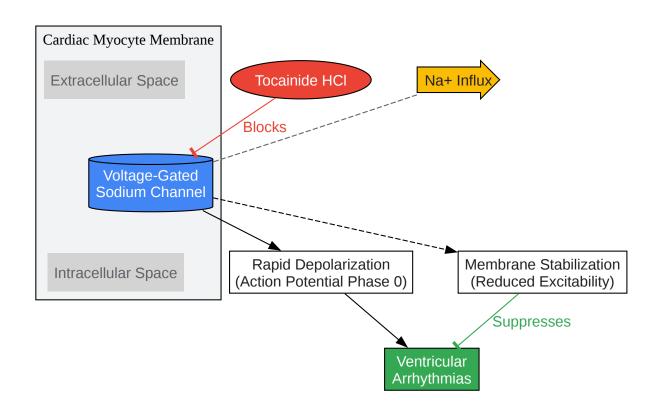


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Caption: Synthetic pathway of tocainide hydrochloride.

Mechanism of Action: Sodium Channel Blockade



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